4-Bromo-3-fluorothioanisole

Description

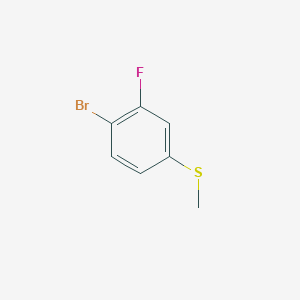

4-Bromo-3-fluorothioanisole (CAS: 917562-25-5) is a halogenated aromatic thioether characterized by a bromine atom at the para position and a fluorine atom at the meta position relative to the thiomethyl (-SCH₃) group. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor in pharmaceutical intermediates. Its structural features, including electron-withdrawing halogens and the sulfur-containing group, enhance its reactivity in nucleophilic substitution and metal-catalyzed reactions .

Properties

IUPAC Name |

1-bromo-2-fluoro-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZAIHLOLUYRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649575 | |

| Record name | 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-25-5 | |

| Record name | 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-fluorothioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-fluorothioanisole can be synthesized through several synthetic routes. One common method involves the bromination and fluorination of thioanisole derivatives. The reaction typically requires the use of bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar bromination and fluorination techniques. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The compound is usually stored at room temperature and handled with care due to its reactive nature .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorothioanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-fluorothioanisole is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein modifications.

Medicine: It is investigated for its potential use in drug development and pharmaceutical research.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluorothioanisole involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications in their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Research and Application Insights

- Reactivity : The bromine atom in this compound facilitates cross-coupling reactions, while the fluorine atom stabilizes intermediates via electron-withdrawing effects .

- Pharmaceutical Relevance : Halogenated thioanisoles are precursors to bioactive molecules. For instance, nitro-substituted variants like 4-Bromo-3-methyl-2-nitrothioanisole may serve as intermediates in antimicrobial agents .

Supplier Landscape

This compound is supplied by multiple vendors, including:

- Santa Cruz Biotechnology: Sold as sc-299403 at $206 for 500 mg .

- Combi-Blocks/Aalenchem: Offered at 95% purity (Catalog No. OT-0448) .

- AK Scientific: Catalog No. Z1096 with 95% purity .

Biological Activity

Overview of 4-Bromo-3-fluorothioanisole

This compound is a sulfur-containing organic compound that belongs to the class of thioethers. Its structural formula is represented as C₇H₆BrFOS, indicating the presence of bromine, fluorine, and sulfur substituents on the aromatic ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Antimicrobial Properties

One of the notable biological activities associated with compounds similar to this compound is their antimicrobial efficacy. Research has shown that thioether derivatives can exhibit significant antibacterial and antifungal properties. For instance, studies have indicated that certain thioether compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxicity of thioether compounds has been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The compound's ability to affect cell viability and induce cell cycle arrest has been documented, indicating its potential as an anticancer agent.

Enzyme Inhibition

Thioether compounds often act as enzyme inhibitors, particularly against cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and bioactivation. Inhibition of cytochrome P450 enzymes by this compound could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its effects on drug metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Potential inhibitor of cytochrome P450 enzymes |

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of various thioether derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting moderate antibacterial activity. Further investigations revealed that the compound disrupted bacterial cell wall synthesis, leading to cell lysis.

Case Study: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on human breast cancer (MDA-MB-231) cells. The compound was found to decrease cell viability by approximately 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.